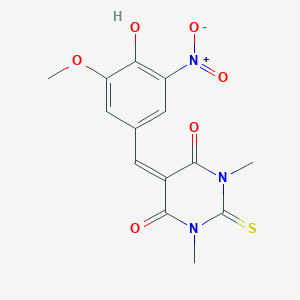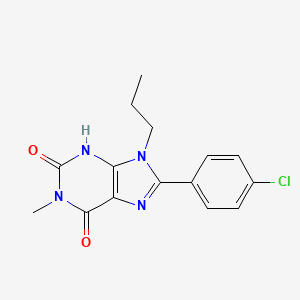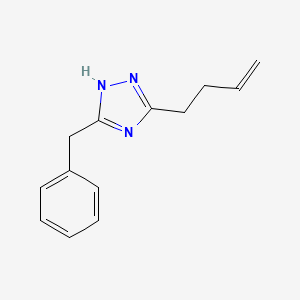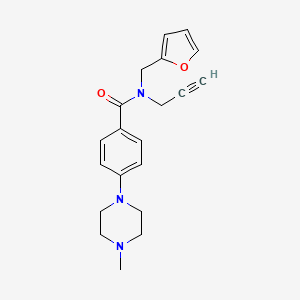
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Descripción general
Descripción
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K). It was first synthesized in the late 1990s as a tool compound for studying PI3K signaling pathways and has since been widely used in scientific research.
Mecanismo De Acción
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibits downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In diabetes, this compound improves insulin sensitivity and glucose uptake. In cardiovascular diseases, this compound reduces inflammation and oxidative stress. However, this compound has also been shown to have off-target effects, including inhibition of other kinases and ion channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a widely used tool compound in scientific research due to its high potency and specificity for PI3K. However, it also has limitations, including off-target effects and the potential for toxicity at high doses. Additionally, this compound is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
Direcciones Futuras
There are many future directions for research involving 3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of more potent and specific PI3K inhibitors for clinical use. Another area of interest is the investigation of the role of PI3K in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the off-target effects of this compound need to be further characterized to fully understand its mechanisms of action.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is widely used as a tool compound in scientific research to study the PI3K signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been used to investigate the role of PI3K in these diseases, as well as in normal physiological processes.
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O3/c17-9-3-1-2-8(6-9)13-14(22)11-5-4-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMNTWDXNDUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl 5-[({4-[(2-furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]isophthalate](/img/structure/B3924165.png)
![1-(3-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3924173.png)

![[1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3924181.png)
![N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3924193.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3924201.png)
![4-[(3-anilino-2-quinoxalinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3924207.png)
![2-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B3924210.png)
![N-(3-acetylphenyl)-2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B3924212.png)


amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B3924259.png)